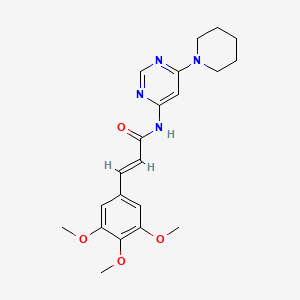
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H26N4O4 and its molecular weight is 398.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound can be characterized by its unique structure, which includes a pyrimidine moiety linked to a piperidine and a trimethoxyphenyl group. The synthesis typically involves the reaction of 6-(piperidin-1-yl)pyrimidin-4-amine with appropriate acrylamide derivatives under controlled conditions.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Chemical Formula | C19H24N4O3 |
| Molecular Weight | 356.43 g/mol |
| Key Functional Groups | Pyrimidine, Piperidine, Acrylamide |
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrimidine structures have shown significant activity against various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cancer cell proliferation and survival. For example, compounds targeting the EPH receptor family have demonstrated effectiveness against cancers overexpressing these proteins .
2.2 Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against several bacterial strains.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 1 to 10 µg/mL against Gram-positive bacteria and moderate activity against Gram-negative strains .
2.3 Other Biological Activities
Research has indicated that compounds with similar structures may possess additional pharmacological effects, including anti-inflammatory and analgesic properties. The presence of the piperidine ring is often associated with enhanced bioactivity due to its ability to interact with various biological targets.
3. Case Studies
Several case studies have been conducted to further elucidate the biological activities of this compound:
Case Study 1: Anticancer Efficacy
A study published in Molecular Cancer Therapeutics assessed the efficacy of a related pyrimidine compound in inhibiting tumor growth in xenograft models of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting that modifications in the pyrimidine structure can enhance anticancer properties .
Case Study 2: Antimicrobial Testing
In vitro tests conducted on derivatives of this compound revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could lead to improved antimicrobial agents .
4. Conclusion
This compound represents a class of compounds with significant potential in medicinal chemistry. Its diverse biological activities warrant further investigation to fully understand its mechanisms and therapeutic applications.
Properties
IUPAC Name |
(E)-N-(6-piperidin-1-ylpyrimidin-4-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-27-16-11-15(12-17(28-2)21(16)29-3)7-8-20(26)24-18-13-19(23-14-22-18)25-9-5-4-6-10-25/h7-8,11-14H,4-6,9-10H2,1-3H3,(H,22,23,24,26)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVALUABVWMWIAP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














